molecular formula C16H22N2O3S2 B2462416 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235683-67-6

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2462416
CAS No.: 1235683-67-6
M. Wt: 354.48
InChI Key: QCQTZLASFFRRSL-ZZXKWVIFSA-N
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Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H22N2O3S2 and its molecular weight is 354.48. The purity is usually 95%.
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Scientific Research Applications

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines

A study by Canale et al. (2016) explored the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This research demonstrated the potential of these compounds as selective ligands for the 5-HT7 receptor or as multifunctional agents in polypharmacology, suggesting a promising avenue for the treatment of CNS disorders (Canale et al., 2016).

Structural Analysis of Piperidinyl Acrylamide Monomers

Goswami et al. (2015) conducted a study on the structural aspects of closely related compounds, including piperidinyl acrylamide monomers. This research is significant for understanding the molecular configuration of such compounds, which are vital in the synthesis of redox-active polymers (Goswami et al., 2015).

Synthesis and Anti-Angiogenic Studies

Kambappa et al. (2017) investigated novel piperidine-4-carboxamide derivatives for their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. This study contributes to the understanding of these compounds' potential as anticancer agents, owing to their ability to inhibit angiogenesis and DNA cleavage (Kambappa et al., 2017).

Synthesis and Polymerization

Ling and Habicher (2001) focused on synthesizing new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group. This study provides insight into the synthesis process and the characteristics of the resulting polymers and copolymers, which have diverse applications in material science (Ling & Habicher, 2001).

Antibacterial Properties of N-Substituted Derivatives

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, examining their antibacterial properties. This research contributes to the potential medical applications of such compounds, particularly in combating bacterial infections (Khalid et al., 2016).

Properties

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQTZLASFFRRSL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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